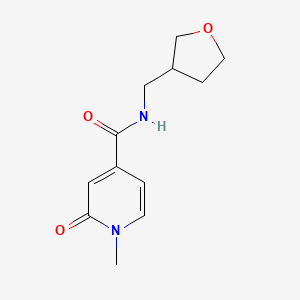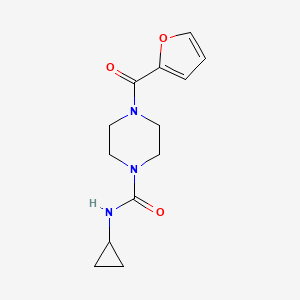![molecular formula C13H18FN3O B7529247 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide, also known as FP-MeP or Fluorophenyl-MeP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide is not fully understood, but it is believed to act by binding to specific sites on the target receptor or ion channel. This binding enhances the activity of the receptor or channel, leading to increased neurotransmitter release or ion flux. The precise binding site and mode of action of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide varies depending on the specific receptor or channel being studied.
Biochemical and physiological effects:
4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide has been found to exhibit a range of biochemical and physiological effects, depending on the specific receptor or channel being studied. It has been shown to enhance cognitive function and memory by modulating the activity of the α7 nicotinic acetylcholine receptor. 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide has also been found to have anxiolytic and sedative effects by enhancing the activity of GABA-A receptors. In addition, 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide has been shown to have analgesic effects by blocking the activity of Nav1.7 channels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide is its high potency and selectivity for specific receptors and channels. This allows for precise modulation of the activity of these targets, which can be useful for studying their function and regulation. However, one limitation of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide is its limited solubility in water, which can make it difficult to use in certain experimental protocols. In addition, the precise binding site and mode of action of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide can vary depending on the specific receptor or channel being studied, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective compounds that can be used to study specific receptors and channels. Another area of interest is the use of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide as a tool for drug discovery, particularly for the development of novel analgesics. Finally, further research is needed to fully understand the mechanism of action of 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide and its effects on different receptors and channels.
Méthodes De Synthèse
4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide can be synthesized by reacting N-methylpiperazine with 2-fluorobenzyl chloride in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and the resulting product is purified by column chromatography. The yield of the product is generally high and the purity can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide has been extensively used in scientific research as a tool to study the function and regulation of various receptors and ion channels. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide has also been shown to enhance the activity of GABA-A receptors, which are important for the regulation of anxiety and sleep. In addition, 4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide has been found to block the activity of the voltage-gated sodium channel Nav1.7, which is a target for the treatment of chronic pain.
Propriétés
IUPAC Name |
4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-15-13(18)17-8-6-16(7-9-17)10-11-4-2-3-5-12(11)14/h2-5H,6-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXALEAEYSZFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-bromofuran-2-yl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7529186.png)


![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)





